
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group, which imparts distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid typically involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with specific amino acid derivatives. The process begins with the dissolution of 1,5-difluoro-2,4-dinitrobenzene in acetone, followed by the addition of water and sodium bicarbonate. The reaction mixture is then heated to 40-50°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid has several scientific research applications:
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a labeling reagent in analytical chemistry.
Mecanismo De Acción
The mechanism by which N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid exerts its effects involves the interaction of its fluoro-dinitrophenyl group with specific molecular targets. This interaction can lead to the formation of stable complexes, which are essential for its applications in analytical and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the fluoro and nitro groups, which facilitate various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: Known for its use as a labeling reagent in HPLC.
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: Utilized in the determination of enantiomeric excess in amino acids.
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3R)-3-methyl-L-glutamic acid is unique due to its specific structural features, which include the combination of a fluoro-dinitrophenyl group with D-alanyl and L-glutamic acid moieties. This unique structure imparts distinct reactivity and stability, making it valuable for various scientific applications.
Propiedades
Número CAS |
922191-82-0 |
|---|---|
Fórmula molecular |
C15H17FN4O9 |
Peso molecular |
416.31 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2R)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7-,13+/m1/s1 |
Clave InChI |
FZWOMZRMWKKVQX-FWXDICJISA-N |
SMILES isomérico |
C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
SMILES canónico |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


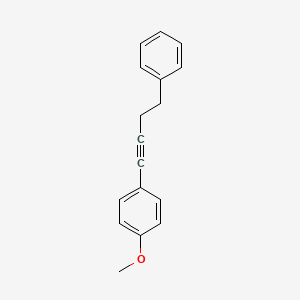
![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
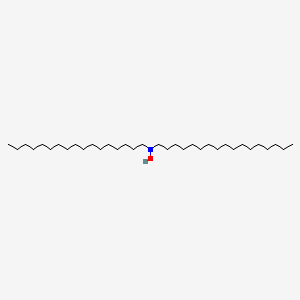
![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
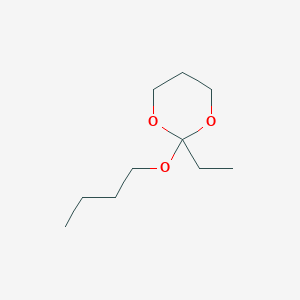
![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
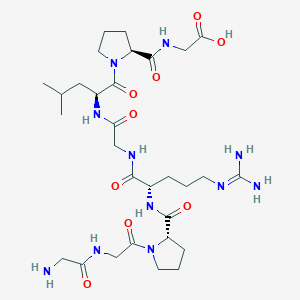
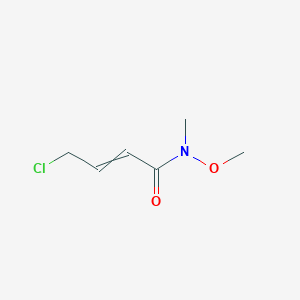
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)


